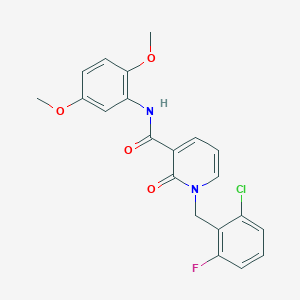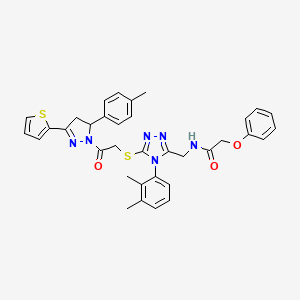
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrN . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride, has been a subject of considerable research interest . These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride consists of a tetrahydroisoquinoline core with bromine and chlorine substituents . The exact positions of these substituents can influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a solid compound . Its molecular weight is 248.55 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Chloroquine and Derivatives Research
Chloroquine has been extensively studied for its antimalarial effects and potential repurposing in managing various diseases. Beyond its initial use against malaria, ongoing research has uncovered its biochemical properties, inspiring its application in other infectious and noninfectious diseases. Novel compounds based on the chloroquine scaffold have been explored for their potential therapeutic applications, including anticancer therapies. This repurposing effort focuses on racemic chloroquine, highlighting the need to explore the effects of its enantiomers and other structural analogs to maximize the intrinsic value of 4-aminoquinolines in cancer therapy and other diseases (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics
1,2,3,4-Tetrahydroisoquinoline, a privileged scaffold found in nature, has been studied for various therapeutic activities. Initially recognized for its neurotoxicity, it has also been identified as an endogenous agent preventing Parkinsonism in mammals. The therapeutic applications of tetrahydroisoquinoline derivatives span across cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Broader Applications and Mechanisms
The search for novel applications of chloroquine and hydroxychloroquine in diseases beyond malaria continues. These compounds' broad-spectrum anti-HIV-1 activity, inhibiting various strains in lymphocytic and monocytic cells, suggests potential for repurposing in treating HIV-1 infections. The primary mechanism of HIV-1 inhibition appears to involve post-transcriptional effects on gp120, making these drugs promising candidates for combination therapies in the developing world due to their affordability and novel mechanism of action (Savarino et al., 2001).
Safety and Hazards
Direcciones Futuras
The future directions for the study of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride and similar compounds likely involve further exploration of their synthesis, biological activities, and potential applications. Given their structural similarity to various natural products and therapeutic lead compounds, these compounds are of significant interest in the fields of medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLYWUPAVFZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)
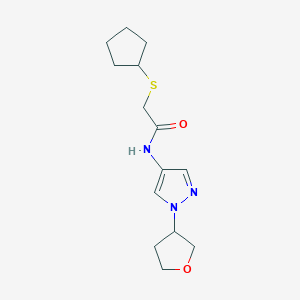
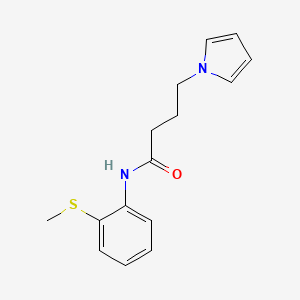
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)
![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)
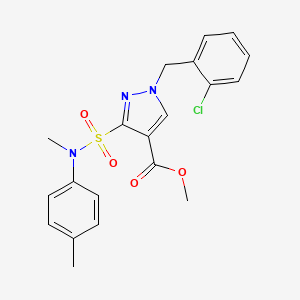
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)
